potassium;octadecanoate
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Overview
Description
The compound with the identifier “potassium;octadecanoate” is known as Isavuconazole. Isavuconazole is a triazole antifungal agent with a broad spectrum of activity. It is primarily used for the treatment of invasive fungal infections, such as aspergillosis and mucormycosis. These infections pose significant clinical challenges, especially for immunocompromised patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isavuconazole is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of a triazole ring, followed by the introduction of various functional groups to achieve the desired antifungal properties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the formation of the compound with high purity and yield.
Industrial Production Methods
In industrial settings, the production of Isavuconazole involves large-scale chemical reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities. The final product is subjected to rigorous testing to ensure it meets the required pharmacological standards.
Chemical Reactions Analysis
Types of Reactions
Isavuconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the triazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products Formed
The major products formed from these reactions are typically different metabolites of Isavuconazole, which may have varying degrees of antifungal activity. These metabolites are often studied to understand the pharmacokinetics and pharmacodynamics of the compound.
Scientific Research Applications
Isavuconazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of triazole-based antifungal agents.
Biology: Researchers study its effects on fungal cell membranes and its interactions with various biological targets.
Medicine: Isavuconazole is extensively studied for its clinical efficacy in treating invasive fungal infections. It is also used in pharmacological studies to understand its mechanism of action and potential side effects.
Industry: The compound is used in the development of new antifungal agents and formulations. It is also studied for its potential use in agricultural applications to control fungal infections in crops.
Mechanism of Action
Isavuconazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. It achieves this by targeting the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase, which is responsible for converting lanosterol to ergosterol. By disrupting this pathway, Isavuconazole compromises the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Voriconazole: A triazole antifungal with a broader spectrum of activity and different side effect profile.
Itraconazole: Known for its use in treating a variety of fungal infections, with a different absorption and distribution profile compared to Isavuconazole.
Uniqueness
Isavuconazole is unique due to its broad spectrum of activity and favorable safety profile. Unlike some other triazole antifungals, it does not require cyclodextrin for solubility, reducing the risk of nephrotoxicity. Additionally, its prodrug formulation, Isavuconazonium, allows for both oral and intravenous administration without the need for a repeat loading dose when transitioning between formulations .
Properties
IUPAC Name |
potassium;octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBFRLKBEIFNQU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35KO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.